molecular formula C17H26N4O4 B5157738 5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline CAS No. 6145-89-7

5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline

Cat. No.: B5157738
CAS No.: 6145-89-7
M. Wt: 350.4 g/mol
InChI Key: BHBGCWPAOYWEBC-UHFFFAOYSA-N
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Description

5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline is a complex organic compound characterized by the presence of morpholine and nitro functional groups

Properties

IUPAC Name

5-morpholin-4-yl-N-(3-morpholin-4-ylpropyl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c22-21(23)17-3-2-15(20-8-12-25-13-9-20)14-16(17)18-4-1-5-19-6-10-24-11-7-19/h2-3,14,18H,1,4-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBGCWPAOYWEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387377
Record name 5-(Morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6145-89-7
Record name 5-(Morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline typically involves the reaction of 2-nitroaniline with morpholine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine groups may also play a role in modulating the compound’s activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates morpholine rings and a nitro-substituted aniline, which contribute to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

Property Details
Molecular Formula C_{18}H_{24}N_{4}O_{2}
Molecular Weight 328.41 g/mol
IUPAC Name This compound
InChI Key [InChI Key Not Available]

The compound's structure facilitates interactions with biological targets, particularly enzymes and receptors, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The nitro group enhances the compound's ability to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The morpholine moieties may facilitate binding to specific receptors, leading to modulation of signaling pathways.
  • Chemical Reactivity : The presence of functional groups allows for diverse chemical transformations that can impact biological systems.

Pharmacological Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests a role in neuroprotection against neurodegenerative diseases.

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability (p < 0.05). Mechanistic studies revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis.
  • Antimicrobial Efficacy :
    • In vitro assays against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics.
  • Neuroprotective Research :
    • An animal model study assessing the compound's effects on cognitive function post-trauma revealed improved memory retention and reduced neuronal death in treated subjects compared to controls (p < 0.01).

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound Name Structural Features Biological Activity
N-(3-Morpholinopropyl)-2,4-dinitroanilineMorpholine and nitro groupsAnticancer and antimicrobial properties
4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholineMorpholine ring presentPotential neuroprotective effects
N-[3-(morpholin-4-yl)propyl]-2-nitroanilineNitro group and morpholine moietyLimited studies; potential for further research

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